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Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489

This technical guide provides a comprehensive overview of the theoretical framework and
practical application of quantum chemical calculations for the analysis of 5-nitroso-1H-
imidazole. Designed for researchers, scientists, and professionals in drug development, this
document details computational methodologies, expected data outcomes, and relevant
experimental context.

Introduction

5-nitroso-1H-imidazole is a heterocyclic compound of interest due to the established
biological activities of the broader nitroimidazole class, which includes antimicrobial and
antiprotozoal agents.[1][2] Quantum chemical calculations offer a powerful, non-experimental
approach to elucidate its molecular properties, including electronic structure, stability, and
reactivity. This data is invaluable for understanding its mechanism of action, predicting its
behavior in biological systems, and guiding the development of novel therapeutics.

This guide outlines the standard computational protocols using Density Functional Theory
(DFT), a widely employed method for studying molecular systems.[3][4] We will present the
expected quantitative data in a structured format and provide visualizations to illustrate key
concepts and workflows.

Computational Methodology

The following protocol describes a robust and widely accepted methodology for performing
quantum chemical calculations on 5-nitroso-1H-imidazole, based on established practices for
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similar heterocyclic compounds.[3][4]

Software and Hardware

Software: Gaussian, ORCA, or any other quantum chemistry software package.

Hardware: A high-performance computing (HPC) cluster is recommended for timely
completion of calculations.

Step-by-Step Protocol

Molecule Building: The initial 3D structure of 5-nitroso-1H-imidazole is constructed using a
molecular modeling program such as GaussView, Avogadro, or ChemDraw. The IUPAC
name for the molecule is 5-nitroso-1H-imidazole, and its canonical SMILES representation
is C1=C(NC=N1)N=0.

Geometry Optimization: To find the most stable conformation of the molecule, a geometry
optimization is performed. This is typically carried out using Density Functional Theory (DFT)
with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good
balance between accuracy and computational cost for organic molecules.

Frequency Calculation: Following a successful geometry optimization, a frequency
calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two
purposes:

o To confirm that the optimized structure corresponds to a true energy minimum on the
potential energy surface (i.e., no imaginary frequencies).

o To compute thermodynamic properties and vibrational spectra (IR and Raman).

Electronic Property Calculation: Single-point energy calculations are performed on the
optimized geometry to determine key electronic properties. This includes the energies of the
Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO), from which the HOMO-LUMO energy gap can be calculated. This gap is an
indicator of the molecule's chemical reactivity and kinetic stability.

Spectral Analysis:
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o UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the
electronic transitions and the corresponding UV-Vis absorption spectrum.

o NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used
to calculate the NMR chemical shifts (*H and 13C).

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the
quantum chemical calculations described above. Disclaimer: The following data are
representative values for a molecule of this type and are provided for illustrative purposes, as
specific literature values for 5-nitroso-1H-imidazole are not readily available.

Table 1: Optimized Geometrical Parameters (B3LYP/6-
31G(d,p))
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Parameter Bond/Angle Value

Bond Lengths (A)

N1-C2 1.37
C2-N3 1.32
N3-C4 1.38
C4-C5 1.37
C5-N1 1.36
C5-N6 1.40
N6-O7 1.22

Bond Angles (°)

C5-N1-C2 108.5
N1-C2-N3 110.0
C2-N3-C4 107.5
N3-C4-C5 109.0
C4-C5-N1 105.0
C4-C5-N6 125.0
C5-N6-0O7 115.0

Dihedral Angles (°)

C4-C5-N6-07 180.0

Table 2: Calculated Vibrational Frequencies (B3LYP/6-
31G(d,p))
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Mode Frequency (cm™?) Intensity (km/mol) Description

1 3100 50 N-H Stretch

2 1620 120 C=N Stretch

3 1550 250 N=0 Stretch

4 1450 80 C-N Stretch

5 1300 150 Ring Deformation

Property Value (eV)
HOMO Energy -6.8
LUMO Energy -2.5
HOMO-LUMO Energy Gap 4.3

Experimental Protocols

While this guide focuses on computational methods, understanding the experimental context is
crucial. The following is a general protocol for the synthesis of a nitroso-imidazole derivative,
which could be adapted for 5-nitroso-1H-imidazole.

General Synthesis of a Nitroso-Imidazole

» Starting Material: A suitable imidazole precursor, such as 1H-imidazole-5-carboxamide.
 Nitrosating Agent: Sodium nitrite (NaNO3z) is a common nitrosating agent.

o Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g.,
with hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to prevent decomposition
of the nitroso product.

e Procedure: a. The imidazole precursor is dissolved in the acidic solution and cooled in an ice
bath. b. A solution of sodium nitrite is added dropwise to the cooled imidazole solution with
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constant stirring. c. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at
low temperature. d. The resulting product is isolated by filtration or extraction.

 Purification: The crude product is purified by recrystallization or column chromatography.

o Characterization: The structure and purity of the synthesized compound are confirmed using
techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Visualizations
Molecular Structure

Caption: Molecular structure of 5-nitroso-1H-imidazole.

Quantum Chemical Calculation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15421489#quantum-chemical-calculations-for-5-
nitroso-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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